molecular formula C18H16N4O2S B2654652 N-(2-furylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide CAS No. 304692-15-7

N-(2-furylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide

Cat. No. B2654652
CAS RN: 304692-15-7
M. Wt: 352.41
InChI Key: VTGXBZXLXVJLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide is a chemical compound that has gained attention in scientific research for its potential use in various fields.

Scientific Research Applications

Positive Inotropic Activity

Several derivatives of triazoloquinolin have been synthesized and evaluated for their positive inotropic activity, which is a measure of the strength of heart muscle contractions. These studies aimed at finding potent compounds that could enhance heart function without the adverse effects associated with traditional inotropic drugs. For instance, Chunbo Zhang et al. (2008) synthesized a series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, demonstrating that some compounds exhibited favorable inotropic activity compared to the standard drug, milrinone, by increasing stroke volume in isolated rabbit heart preparations (Zhang et al., 2008).

Anticancer Activity

Research into the anticancer potential of triazoloquinoline derivatives has identified compounds with significant cytotoxicity against various cancer cell lines. For example, B. N. Reddy et al. (2015) designed and synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives. Some of these compounds showed promising anticancer activity in vitro against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Antibacterial and Antimicrobial Activity

Compounds within the triazoloquinoline family have also been explored for their antibacterial and antimicrobial properties. A. Sadana et al. (2003) discovered that certain triazoloquinoline derivatives exhibited substantial antibacterial activity against Salmonella typhi, with effectiveness exceeding some commercial antibiotics (Sadana et al., 2003).

Adenosine Receptor Antagonism

The search for novel adenosine receptor modulators led to the discovery of triazoloquinazoline derivatives with potent antagonist activity. These compounds have been explored for their therapeutic potential in treating various conditions related to adenosine receptor dysregulation. J. Francis et al. (1988) discussed the synthesis and biological evaluation of novel triazoloquinazoline adenosine antagonists, highlighting their significant binding potency at A1 and A2 receptors (Francis et al., 1988).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-12-9-16-20-21-18(22(16)15-7-3-2-6-14(12)15)25-11-17(23)19-10-13-5-4-8-24-13/h2-9H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGXBZXLXVJLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide

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